molecular formula C4H5NO3 B091652 (2S)-4-oxoazetidine-2-carboxylic acid CAS No. 16404-94-7

(2S)-4-oxoazetidine-2-carboxylic acid

Cat. No.: B091652
CAS No.: 16404-94-7
M. Wt: 115.09 g/mol
InChI Key: YSPMLLKKKHCTBN-REOHCLBHSA-N
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Description

(2S)-4-oxoazetidine-2-carboxylic acid is an organic compound with a four-membered azetidine ring containing a ketone and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-oxoazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-protected amino acids using reagents like triphosgene or phosgene. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the ketone group can yield corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols.

Scientific Research Applications

(2S)-4-oxoazetidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-4-oxoazetidine-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

    (2S)-2-hydroxyazetidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone.

    (2S)-2-aminoazetidine-2-carboxylic acid: Contains an amino group instead of a ketone.

    (2S)-4-hydroxyazetidine-2-carboxylic acid: Similar structure with a hydroxyl group at the 4-position.

Uniqueness: (2S)-4-oxoazetidine-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group in a four-membered ring

Properties

IUPAC Name

(2S)-4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPMLLKKKHCTBN-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541628
Record name (2S)-4-Oxoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16404-94-7
Record name (2S)-4-Oxoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-oxoazetidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights into the structure of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid were gained from the research?

A1: The research primarily utilized powder synchrotron X-ray diffraction to determine the crystal structures of both (S)-(-)-4-Oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid []. This technique allowed researchers to analyze the asymmetry present in both the oxoazetidine and azetidine rings. Additionally, the study shed light on the hydrogen bonding patterns within these molecules, providing valuable information about their three-dimensional structures and potential interactions.

Q2: Why is understanding the hydrogen bonding in (S)-(-)-4-Oxo-2-azetidinecarboxylic acid important?

A2: Hydrogen bonding plays a crucial role in determining the physical properties and biological activity of molecules. By understanding the hydrogen bonding patterns in (S)-(-)-4-Oxo-2-azetidinecarboxylic acid [], researchers can gain insights into:

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